molecular formula C18H18BrF3N2O B6025579 4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

Cat. No.: B6025579
M. Wt: 415.2 g/mol
InChI Key: MWZAEYNARAMNKQ-UHFFFAOYSA-N
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Description

4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 1-(3-trifluoromethylphenyl)piperazine in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions may introduce new functional groups such as nitro or amino groups.

Scientific Research Applications

4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the piperazine ring.

    4-Bromo-2-(trifluoromethyl)phenol: Similar structure but lacks the piperazine ring and the additional phenyl group.

Uniqueness

4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is unique due to the presence of both the piperazine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N2O/c19-15-4-5-17(25)13(10-15)12-23-6-8-24(9-7-23)16-3-1-2-14(11-16)18(20,21)22/h1-5,10-11,25H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZAEYNARAMNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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